molecular formula C10H5ClF3N B6226638 1-chloro-3-(trifluoromethyl)isoquinoline CAS No. 378236-37-4

1-chloro-3-(trifluoromethyl)isoquinoline

Cat. No.: B6226638
CAS No.: 378236-37-4
M. Wt: 231.60 g/mol
InChI Key: GDVFLFZBBQPGHZ-UHFFFAOYSA-N
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Description

1-Chloro-3-(trifluoromethyl)isoquinoline (CAS 378236-37-4) is a high-value halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C10H5ClF3N and a molecular weight of 231.60 g/mol . Its structure incorporates both a reactive chlorine substituent and a metabolically stable trifluoromethyl group, making it a versatile building block for constructing more complex molecules, particularly in the synthesis of tricyclic fused heterocycles like pyrimidoquinolines . Quinolines and their fused derivatives are extensively investigated for their broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The chlorine atom in this compound is a critical functional handle for further derivatization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) . The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to optimize potency, pharmacokinetic properties, and metabolic stability . This reagent is exclusively intended for research and development purposes in a laboratory setting. All products are for Research Use Only and are not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

378236-37-4

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

1-chloro-3-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)5-8(15-9)10(12,13)14/h1-5H

InChI Key

GDVFLFZBBQPGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(F)(F)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Trifluoromethyl Isoquinoline and Its Structural Analogues

Strategic Approaches to Isoquinoline (B145761) Core Formation

The construction of the fundamental isoquinoline ring system is the primary challenge in the synthesis of the target molecule. Various classical and modern methods have been developed to achieve this, offering different pathways that can accommodate the required substituents.

The formation of the isoquinoline skeleton is classically achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. The Bischler-Napieralski reaction and its variations represent a cornerstone of this approach. This method typically involves the cyclodehydration of N-phenethylamides. Modern variations utilize potent activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine, allowing the reaction to proceed under mild conditions. nih.gov This strategy is effective for a range of substrates, including those with halogen substituents, and can be accelerated by microwave irradiation for less reactive starting materials. nih.gov For the synthesis of a 3-(trifluoromethyl)isoquinoline (B14816164) derivative, this would entail starting with a phenethylamine (B48288) and an acylating agent containing the trifluoromethyl group.

Transition-metal-catalyzed annulation reactions have emerged as powerful alternatives for constructing isoquinoline systems. These methods often exhibit high efficiency and functional group tolerance. For instance, Cp*Co(III) catalysts can mediate the C–H/N-H bond annulation of benzimidates with alkynes to yield substituted isoquinolines under mild conditions in the presence of air. acs.org Similarly, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones, which can be further elaborated. mdpi.com Rhodium(III)-catalyzed C-H activation of in situ generated oximes, followed by cyclization with an internal alkyne, also offers a rapid pathway to multisubstituted isoquinolines. organic-chemistry.org

A novel approach involves the transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles, which upon heating, can rearrange and cyclize to form trifluoromethylated isoquinolines. nih.gov This method showcases the use of ketenimine intermediates in the formation of complex heterocyclic structures.

The precise placement of the chlorine and trifluoromethyl groups on the isoquinoline core is critical. This can be achieved either by using precursors already bearing these substituents or by introducing them onto a pre-formed isoquinoline ring.

Regioselective Chlorination: The introduction of a chlorine atom at the C-1 position of the isoquinoline nucleus is often facilitated by the electronic nature of the heterocycle, which is susceptible to nucleophilic attack at this position. youtube.com A common strategy for selective chlorination involves the activation of the corresponding isoquinolin-1(2H)-one. Alternatively, chlorination of isoquinoline N-oxides provides a powerful method for regioselective functionalization. Using reagents like triphenylphosphine (B44618) (PPh₃) in combination with trichloroisocyanuric acid (Cl₃CCN) allows for the efficient and selective C-2 chlorination of various heterocyclic N-oxides, including isoquinolines, with excellent functional group tolerance. researchgate.netresearchgate.net Enzymatic methods, such as using a fungal flavin-dependent halogenase, have also been shown to perform specific chlorination on hydroxyisoquinolines at the position ortho to the hydroxyl group, demonstrating the potential of biocatalysis in achieving high regioselectivity. nih.gov

Regioselective Trifluoromethylation: Introducing the trifluoromethyl group at the C-3 position typically requires a strategy where this group is incorporated into one of the starting materials for the cyclization reaction. For instance, in a Bischler-Napieralski type synthesis, a phenethylamine could be acylated with a derivative of trifluoroacetic acid. Another approach involves the synthesis of α-trifluoromethylated isoquinolines from a Reissert-type intermediate, formed after the methylation of the isoquinoline imine with methyl trifluoroacetate. nih.gov This highlights a method where the trifluoromethyl group is introduced during the elaboration of the heterocyclic core.

Modern Catalytic Methods in the Synthesis of Fluorinated Heterocycles

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex molecules, including fluorinated heterocycles. These methods provide efficient routes for forming key carbon-carbon and carbon-heteroatom bonds.

Cross-coupling reactions are indispensable tools for forging bonds to the isoquinoline core. While direct synthesis of 1-chloro-3-(trifluoromethyl)isoquinoline via a single cross-coupling step is complex, these reactions are crucial for building the necessary precursors or for late-stage functionalization. For example, a Suzuki-Miyaura coupling could be envisioned to attach a trifluoromethylated fragment to a suitably functionalized isoquinoline precursor.

Nickel(0)-catalyzed Petasis-like reactions have been developed for the efficient coupling of aryl boronic acids with N-acyliminium ions derived from isoquinolines, enabling the formation of C-C bonds at the C-1 position. ucla.edu This method is tolerant of various functional groups and proceeds under mild conditions. Palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, is another effective route to the isoquinoline core. organic-chemistry.org These foundational methods could be adapted by using starting materials bearing the required trifluoromethyl or chloro substituents to construct the target molecule. The development of transition-metal-catalyzed nucleophilic fluorination reactions, although challenging, is an emerging field that could provide new pathways to such molecules. rsc.org

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Isoquinoline Synthesis

Catalyst/ReagentsStarting MaterialsProduct TypeYieldReference
CpCo(III)Benzimidate, AlkyneSubstituted IsoquinolineModerate to Good acs.org
Pd(OAc)₂, Ag₂CO₃N-methoxybenzamide, Allenoic acid ester3,4-dihydroisoquinolin-1(2H)-oneGood mdpi.com
[RhCpCl₂]₂, CsOAcAromatic oxime, AlkyneSubstituted IsoquinolineGood organic-chemistry.org
Ni(cod)₂, PPh₃N,O-acetal, Aryl boroxine1-Aryl-dihydroisoquinoline94% ucla.edu

This table is interactive. Click on the headers to sort.

Direct C-H functionalization has become an increasingly powerful and atom-economical strategy for synthesizing and modifying heterocyclic compounds. thieme-connect.de These methods avoid the need for pre-functionalized starting materials, streamlining synthetic sequences.

Palladium(II)-catalyzed C-H activation and cyclization of oximes offers an efficient route to substituted isoquinolines, where the oxime acts as both a directing group and an internal oxidant. acs.org Cobalt(III)-catalyzed C-H/N-H bond functionalization provides a pathway to 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. organic-chemistry.org Iodine-catalyzed oxidative C-H functionalization has also been demonstrated for isoquinolines, allowing for the introduction of new substituents under metal-free conditions. rsc.orgrsc.org These C-H activation strategies could potentially be employed for the late-stage introduction of the trifluoromethyl group onto a 1-chloro-isoquinoline scaffold, or used in a cyclization reaction with a trifluoromethyl-containing coupling partner to build the desired framework.

Radical Chemistry and Photochemical Approaches to Trifluoromethylation

Radical and photochemical reactions offer unique pathways for introducing trifluoromethyl groups, often under mild conditions and with high efficiency. nih.gov

A notable strategy involves the radical trifluoromethylation of isonitriles. rsc.orgrsc.org This approach allows for the direct construction of 1-trifluoromethylated isoquinolines from readily prepared β-aryl-α-isocyano-acrylates using the Togni reagent as a CF₃ radical source. The reaction proceeds without a transition metal catalyst and involves a cascade process of trifluoromethylation followed by cyclization. rsc.org

Electrochemical methods have also been harnessed to generate trifluoromethyl radicals for subsequent cyclization reactions. Cathode reduction of an appropriate trifluoromethylation reagent can initiate a trifluoromethylation/cyclization cascade to produce CF₃-containing isoquinoline-1,3-diones. rsc.orgresearchgate.net Similarly, visible-light-induced processes can achieve the carboperfluoroalkylation of alkenes, leading to perfluorinated isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides. acs.org These photoredox and electrochemical strategies represent green and efficient alternatives for accessing trifluoromethylated heterocyclic systems.

Table 2: Radical and Photochemical Trifluoromethylation Methods

MethodCF₃ SourceSubstrateKey FeaturesReference
Radical CascadeTogni Reagentβ-aryl-α-isocyano-acrylateMetal-free, concomitant cyclization rsc.orgrsc.org
ElectrochemicalIMDN-SO₂CF₃N-aryl acrylamideRedox-neutral, good functional group tolerance rsc.orgresearchgate.net
Visible-Light InducedPerfluoroalkyl iodidesN-alkyl-N-methacryloyl benzamideMild conditions, broad scope of Rƒ groups acs.org
Photocatalytic CascadeTogni Reagentβ-aryl-β,γ-unsaturated hydrazoneVisible light, photoredox catalysis nih.gov

This table is interactive. Click on the headers to sort.

Electrochemical and Flow Chemistry Applications in Sustainable Synthesis

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. Electrochemical synthesis and flow chemistry represent two such powerful platforms that offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability.

Electrochemical Synthesis

Electrochemical methods provide an alternative approach for generating reactive species under mild conditions, often avoiding the need for harsh chemical reagents. In the context of trifluoromethylated isoquinolines, electrochemical protocols can be employed for the critical trifluoromethylation step. For instance, the electrochemical reduction at a cathode can be used to generate trifluoromethyl radicals from inexpensive and readily available reagents like IMDN-SO₂CF₃. smolecule.com This strategy has been successfully applied to the synthesis of isoquinoline-1,3-diones through an electrochemical trifluoromethylation/cyclization cascade. smolecule.com This approach demonstrates excellent functional group tolerance and proceeds efficiently without the addition of external redox agents, highlighting its potential for sustainable synthesis.

Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and mixing. wikipedia.org This control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of trifluoromethylated N-fused heterocycles has been shown to be significantly improved by transitioning from batch to flow processes.

A one-pot, continuous-flow synthesis of various trifluoromethylated heterocycles has been developed, demonstrating the power of this technique. organic-chemistry.org In a typical setup, solutions of the amine precursor with a base (like triethylamine) and trifluoroacetic anhydride (TFAA) in a solvent such as tetrahydrofuran (B95107) (THF) are pumped and mixed before passing through a heated reactor coil. organic-chemistry.org This method avoids the need for intermediate isolation and purification, streamlining the synthetic sequence. organic-chemistry.org The yield and efficiency of such cyclization reactions are highly dependent on temperature and pressure, with optimal conditions often found at elevated levels that are safely managed within a closed flow system. organic-chemistry.org

The table below summarizes representative conditions for the continuous-flow synthesis of a trifluoromethylated imidazopyridine, illustrating the impact of reaction parameters on product yield. organic-chemistry.org

Amine ReagentBase (equiv)Reagent (equiv)Temp (°C)Pressure (bar)Yield (%)
2-aminopyridineTEA (3.2)TFAA (2.8)80180
2-aminopyridineTEA (2.6)TFAA (2.4)806>99
TEA: Triethylamine; TFAA: Trifluoroacetic anhydride

These sustainable methodologies, characterized by their efficiency and enhanced safety profiles, are poised to play a crucial role in the future manufacturing of this compound and related heterocyclic compounds. wikipedia.orgorganic-chemistry.org

Derivatization Strategies from this compound Precursors

The this compound scaffold is a valuable precursor for generating diverse molecular libraries due to the reactivity of the chlorine atom at the C1 position. This position is activated towards nucleophilic substitution and is amenable to modern cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C1 can be readily displaced by various nucleophiles. This reactivity is analogous to that seen in other chloro-substituted nitrogen heterocycles, such as 2,4-dichloroquinazolines, where the C4 position is selectively targeted by amine nucleophiles. nih.gov For isoquinoline derivatives, the chlorine atom can be substituted by nucleophiles like amines or thiols to form new C-N and C-S bonds, respectively. smolecule.com These reactions typically proceed under basic conditions to facilitate the displacement of the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the isoquinoline ring serves as an excellent handle for these transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org It allows for the introduction of primary and secondary amines at the C1 position of the isoquinoline core, replacing the chlorine atom. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgbeilstein-journals.org Mechanochemical applications of the Buchwald-Hartwig amination have also been developed, offering a solvent-free, sustainable alternative to traditional solution-phase reactions. researchgate.net

Coupling Partner 1 (Aryl Halide)Coupling Partner 2 (Amine)Catalyst / LigandBaseSolventTemperature (°C)
Aryl Chloride/BromidePrimary/Secondary AminePd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)
Aryl HalideAmineXantPhos Pd G3DBUMeCN/PhMe140 (Flow)
Aryl HalideBenzophenone IminePd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)
KOt-Bu: Potassium tert-butoxide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; MW: Microwave irradiation

Suzuki-Miyaura Coupling: The Suzuki coupling reaction facilitates the formation of C-C bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or its ester, catalyzed by a palladium complex. smolecule.comnih.gov This strategy can be used to introduce new aryl or vinyl substituents at the C1 position of this compound, significantly increasing molecular complexity. smolecule.com The reaction typically employs a palladium(0) catalyst, often generated in situ, and a base like potassium phosphate. nih.gov

These derivatization reactions underscore the utility of this compound as a versatile building block for accessing a broad range of substituted isoquinoline derivatives for applications in drug discovery and materials science.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Trifluoromethyl Isoquinoline

Nucleophilic and Electrophilic Substitution Reactions at the Isoquinoline (B145761) Core

The reactivity of the 1-chloro-3-(trifluoromethyl)isoquinoline core is significantly influenced by its substituents. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the trifluoromethyl group. smolecule.com This activation makes the C1 position a prime target for a variety of nucleophiles. For instance, reactions with amines or thiols lead to the formation of new derivatives by replacing the chlorine atom. smolecule.com A common application of this reactivity is the synthesis of 1-aminoisoquinoline (B73089) derivatives. nih.govrsc.org

Conversely, electrophilic substitution on the isoquinoline ring is directed by the existing substituents. The trifluoromethyl group, being a strong deactivator, and the chloro group's inductive effect generally disfavor electrophilic attack. However, under specific conditions, electrophilic substitution can occur at positions influenced by the directing effects of both groups. For example, bromination reactions have been observed to proceed at the C4 position, a result of the ortho-directing fluorine in a related compound stabilizing the adjacent positive charge through resonance. smolecule.com

Cross-Coupling Reactions Involving Halogen and Carbon-Trifluoromethyl Bonds

The presence of a halogen atom makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are Suzuki-Miyaura coupling reactions, where the chlorine atom is substituted with a boronic acid derivative. This method is widely employed for creating C-C bonds. Another significant reaction is the Sonogashira coupling, which involves the reaction of the chloro-isoquinoline with a terminal alkyne, also catalyzed by palladium and a copper co-catalyst, to form alkynylated isoquinolines. wikipedia.orgnih.govorganic-chemistry.orgsoton.ac.uk The Buchwald-Hartwig amination is another key cross-coupling reaction, enabling the formation of C-N bonds by reacting the aryl halide with amines.

The trifluoromethyl group itself can also participate in certain coupling reactions, although this is less common than reactions involving the C-Cl bond. nih.govresearchgate.netwikipedia.org

Table 1: Examples of Cross-Coupling Reactions with this compound Derivatives

Coupling Reaction Reactant 1 Reactant 2 Catalyst System Product Type
Suzuki-Miyaura This compound Arylboronic acid Palladium catalyst 1-Aryl-3-(trifluoromethyl)isoquinoline
Sonogashira This compound Terminal alkyne Palladium and Copper catalysts 1-Alkynyl-3-(trifluoromethyl)isoquinoline
Buchwald-Hartwig This compound Amine Palladium catalyst 1-Amino-3-(trifluoromethyl)isoquinoline

Transformations and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability, which is a key reason for its incorporation into many pharmaceutical compounds. wikipedia.org However, under certain harsh conditions, it can undergo transformations.

One such transformation is hydrolysis, which converts the trifluoromethyl group into a carboxylic acid group. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid and boric acid. rsc.orgnih.govresearchgate.net The rate of this hydrolysis can be influenced by the position of the CF3 group on the aromatic ring. nih.gov

Defluorination of trifluoromethylated compounds is another possible transformation, although it is generally challenging. nih.gov Specific reagents and conditions, such as those involving phosphine (B1218219) oxides, can mediate the removal of fluorine atoms from the trifluoromethyl group. nih.gov The strong electron-withdrawing nature of the CF3 group significantly impacts the pKa of nearby functional groups like amines and carboxylic acids. orientjchem.org

Acid-Base Chemistry and Tautomerism Studies of the Isoquinoline System

The electronic properties of this compound influence its acid-base chemistry. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the isoquinoline nitrogen atom. orientjchem.org This is due to the inductive effect of the CF3 group, which reduces the electron density on the nitrogen, making it less available for protonation.

Tautomerism is a relevant concept for related isoquinoline systems. For example, the corresponding 3-(trifluoromethyl)isoquinolin-1(2H)-one can exist in tautomeric forms, with the equilibrium between the keto and enol forms being a subject of study. The specific tautomeric equilibrium for this compound itself would be influenced by the substituents and the solvent environment.

Detailed Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Kinetic studies can provide valuable information on reaction rates and the factors that influence them. For instance, a high-temperature NMR kinetic study was used to follow the time course of intermediate and product formation in the synthesis of related fluoroalkylisoquinolines. rsc.org

Isotopic labeling studies are another powerful tool for elucidating reaction mechanisms. By replacing specific atoms with their isotopes, it is possible to track their fate throughout a reaction, providing insights into bond-forming and bond-breaking steps. For example, performing a reaction in deuterated water confirmed the role of water as a proton donor in a mechanochemical reduction. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing theoretical models of reaction pathways and transition states. nih.gov These studies have been used to investigate the mechanisms of nucleophilic substitution and other reactions involving similar heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization of 1 Chloro 3 Trifluoromethyl Isoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-chloro-3-(trifluoromethyl)isoquinoline. Through a combination of one-dimensional and multi-dimensional techniques, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, while ¹⁹F NMR provides specific information about the trifluoromethyl group.

Multi-Dimensional NMR Techniques for Comprehensive Structural Assignment

While standard one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional NMR experiments are crucial for the unambiguous assignment of each signal in the isoquinoline (B145761) core. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to build a complete picture of the molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the aromatic system of this compound, COSY would reveal the correlations between H-5, H-6, H-7, and H-8 on the benzo-fused ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of protonated carbons in the molecule.

An integrative approach using these techniques allows for the complete and confident assignment of the ¹H and ¹³C NMR spectra. scielo.br

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Trifluoromethyl-Isoquinoline Derivative Based on data for 4-Chloro-3-fluoro-1-(trifluoromethyl)isoquinoline. rsc.org

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-145.2 (q)
3-159.2 (d)
4-107.4 (d)
58.47 (m)123.1 (d)
67.81 (m)134.4
77.81 (m)127.4 (d)
88.47 (m)122.4 (m)
CF₃-121.2 (q)

Solid-State NMR Applications for Polymorph and Conformational Studies

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy investigates the structure and dynamics of molecules in their solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them. nih.gov

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one can obtain high-resolution ¹³C spectra of the solid material. Subtle changes in the chemical shifts between different solid forms can indicate differences in molecular packing or conformation. Combining experimental ssNMR data with quantum-chemical calculations, such as the Gauge-Including Projector-Augmented Wave (GIPAW) method, allows for the assignment of solid-state signals and provides a deeper understanding of the molecular structure in the crystalline lattice. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique molecular formula. csic.es For this compound, HRMS would be used to verify the molecular formula C₁₀H₅ClF₃N.

The experimentally measured mass of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. rsc.org

Table 3: HRMS Data for a Related Fluoroalkylisoquinoline Data for 7-Bromo-3-fluoro-1-(trifluoromethyl)isoquinoline. rsc.org

ParameterValue
Molecular FormulaC₁₀H₄BrF₄N
Calculated Mass [M]⁺292.9461
Found Mass [M]⁺292.9460

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) goes a step further than HRMS by providing structural information through controlled fragmentation of the molecular ion. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal the compound's structural components.

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, expected fragmentation pathways could include the loss of the chlorine atom (Cl•), the trifluoromethyl radical (•CF₃), or other characteristic cleavages of the isoquinoline ring system. Elucidating these pathways helps to piece together the molecular structure and verify the positions of the substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, from which the exact positions of all atoms can be determined.

A successful crystallographic analysis of this compound would provide unambiguous data on:

Bond lengths and angles within the molecule.

The planarity of the isoquinoline ring system.

The conformation of the trifluoromethyl group.

Intermolecular interactions (e.g., stacking) in the crystal lattice.

This information is crucial for understanding the molecule's structure-property relationships. While the technique requires the growth of high-quality single crystals, the resulting structural data is unparalleled in its detail and accuracy. mdpi.com Although several derivatives of isoquinoline have been characterized by X-ray crystallography, a specific published structure for this compound was not identified in the surveyed literature. mdpi.comchemicalbook.com

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by the intricate balance of intramolecular forces and the demands of efficient crystal packing. For this compound, the planar isoquinoline ring system is expected to be the dominant structural feature. However, the precise orientation of the trifluoromethyl group relative to the heterocyclic ring is of significant interest.

The rotational conformation of the trifluoromethyl group is a key parameter. It is anticipated that the CF3 group will adopt a staggered conformation relative to the C(3)-C(4) bond of the isoquinoline ring to minimize steric hindrance with the adjacent hydrogen atom at the C(4) position. This would result in one fluorine atom being oriented anti-periplanar to the C(4)-H bond, while the other two fluorine atoms would be in gauche positions.

Table 1: Predicted Torsion Angles in this compound

Torsion AnglePredicted Value (°)
Cl-C(1)-N-C(8a)~0
F-C(CF3)-C(3)-N~60, 180, -60
F-C(CF3)-C(3)-C(4)~0, 120, -120

Note: These are predicted values based on steric considerations and data from related structures. Actual values would require experimental determination via X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of weak intermolecular interactions. The presence of a chlorine atom and a trifluoromethyl group introduces the possibility of halogen bonding and other dipole-dipole interactions, in addition to the ubiquitous van der Waals forces.

Halogen Bonding: The chlorine atom at the 1-position is a potential halogen bond donor. It can interact with electron-rich regions of neighboring molecules, such as the nitrogen atom of the isoquinoline ring or the fluorine atoms of the trifluoromethyl group. The strength and geometry of these interactions are highly dependent on the electrostatic potential around the chlorine atom.

π-π Stacking: The aromatic isoquinoline rings are likely to engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would lead to the formation of columnar or herringbone packing motifs. The substitution pattern can influence the offset of the stacked rings.

Other Interactions: Weak C-H···F and C-H···N hydrogen bonds are also expected to play a role in stabilizing the crystal lattice. The hydrogen atoms on the benzene (B151609) portion of the isoquinoline ring can interact with the fluorine atoms of the trifluoromethyl group and the nitrogen atom of an adjacent molecule.

While specific crystal packing diagrams for this compound are unavailable, studies on other isoquinoline derivatives have revealed three-dimensional networks formed by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions. eurjchem.comsemanticscholar.org

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptor
Halogen BondC-ClN (isoquinoline), F (CF3)
π-π StackingIsoquinoline ringIsoquinoline ring
C-H···F Hydrogen BondC-H (aromatic)F (CF3)
C-H···N Hydrogen BondC-H (aromatic)N (isoquinoline)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and providing a unique "fingerprint" for a molecule. The vibrational spectrum of this compound is expected to be rich and informative, with characteristic bands arising from the isoquinoline core and the chloro and trifluoromethyl substituents.

The vibrational modes of the isoquinoline ring system are well-characterized and serve as a basis for interpreting the spectrum. irphouse.com These include C-H stretching vibrations in the 3100-3000 cm⁻¹ region, and a series of C=C and C=N stretching vibrations between 1650 and 1400 cm⁻¹. irphouse.com Ring breathing modes and in-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

The presence of the chloro and trifluoromethyl groups will give rise to additional characteristic vibrational bands.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region. Its exact position can be influenced by the electronic environment.

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ region. Due to the coupling between the three C-F bonds, multiple strong absorption bands are often observed.

CF3 Bending Modes: The bending vibrations of the CF3 group (scissoring and rocking) will appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretching3100 - 3000MediumStrong
Isoquinoline RingC=C, C=N Stretching1650 - 1400Medium-StrongMedium-Strong
TrifluoromethylC-F Stretching1350 - 1100Very StrongMedium
TrifluoromethylBending800 - 600MediumMedium
C-ClStretching850 - 550Medium-StrongStrong

Note: These are general ranges and the exact peak positions and intensities would need to be determined from experimental spectra.

The combination of these characteristic bands provides a unique vibrational fingerprint for this compound, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.

Computational Chemistry and Theoretical Studies on 1 Chloro 3 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-chloro-3-(trifluoromethyl)isoquinoline. Methods like Density Functional Theory (DFT) are commonly employed to determine the molecule's electronic structure. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can optimize the molecular geometry and compute various electronic descriptors. nih.gov

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. science.gov In this compound, negative potential (red/yellow) would be expected around the nitrogen atom, indicating a site for protonation or electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms and near the electron-deficient carbon atoms attached to the chlorine and trifluoromethyl groups.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

PropertyHypothetical ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating ability.
LUMO Energy -1.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.7 eVRelates to chemical stability and reactivity. nih.gov
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.
Electron Affinity 1.4 eVEnergy released when an electron is added.
Ionization Potential 7.3 eVEnergy required to remove an electron.

Note: These values are illustrative and would need to be confirmed by specific calculations.

Conformational Analysis and Potential Energy Surfaces of Substituted Isoquinolines

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, particularly those with rotatable substituent groups like the trifluoromethyl group in this compound. acs.org The rotation of the CF₃ group around the C-C bond connecting it to the isoquinoline (B145761) ring is a key degree of freedom.

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometric parameters. libretexts.orgdissertation.com For this compound, a one-dimensional PES can be generated by systematically rotating the trifluoromethyl group and calculating the energy at each step. This analysis helps to identify the most stable conformer (the global minimum on the PES) and any rotational energy barriers (transition states). colostate.edu The barrier to rotation for a trifluoromethyl group is generally low, but can be influenced by steric and electronic interactions with adjacent parts of the molecule. In this case, interactions with the hydrogen atom at the C4 position would be the primary determinant of the rotational barrier.

Computational methods can be used to scan the potential energy surface by varying the dihedral angle of the C(4)-C(3)-C(CF₃)-F bond. The resulting energy profile would reveal the lowest energy conformation and the energy required to rotate the CF₃ group. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are widely used to predict and help interpret experimental spectra. nih.gov By computing these properties, researchers can validate their calculated structures and gain a deeper understanding of the molecule's vibrational and electronic behavior.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical chemical shifts. researchgate.net These calculated values are often correlated with experimental data to confirm assignments. nih.gov For this compound, calculations would predict the downfield shift of carbons attached to the electronegative chlorine and trifluoromethyl groups.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Influencing Factor
C-1 ~152Attached to electronegative Cl and N.
C-3 ~148 (quartet)Attached to N and CF₃; J-coupling with F.
C-4 ~120Adjacent to CF₃ group.
CF₃ ~123 (quartet)Trifluoromethyl carbon.

Note: Values are illustrative estimates based on similar structures. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. researchgate.net These calculations predict the positions and intensities of vibrational modes, such as C-H, C=N, C=C, C-Cl, and C-F stretching and bending vibrations. Comparing the computed spectrum with an experimental one helps in the assignment of spectral bands to specific molecular motions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, typically π→π* and n→π* transitions for heteroaromatic systems like isoquinoline. researchgate.net The substitution with chloro and trifluoromethyl groups would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent isoquinoline.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the transition state (TS), which is the highest energy point along the minimum energy path. libretexts.org

For this compound, a key reaction to study would be nucleophilic aromatic substitution at the C-1 position, where the chlorine atom is displaced by a nucleophile. Theoretical simulations can model this process. The activation strain model is a useful framework for analyzing the reaction barrier, partitioning it into the energy required to distort the reactants into the transition state geometry (strain energy) and the actual interaction energy between the deformed reactants. nih.gov

Investigation of Solvent Effects and Non-Covalent Interactions

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. nih.gov The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. This approach is effective for modeling bulk electrostatic effects. nih.gov For more specific interactions, like hydrogen bonding, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary. nih.gov

Non-covalent interactions are critical in molecular recognition and supramolecular chemistry. frontiersin.org The trifluoromethyl group in this compound is known to participate in unique non-covalent interactions. While highly electronegative, the CF₃ group can act as a "hydrophobic hydrogen-bond donor" and engage in interactions with electron-rich systems. nih.gov It can also form halogen bonds and other weak interactions that influence crystal packing and binding to biological targets. rsc.org Computational analysis can quantify the strength and nature of these interactions, which is crucial for drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A theoretical QSAR model for a series of isoquinoline derivatives, including this compound, can be developed to predict their potential biological efficacy. researchgate.netjapsonline.com

The process begins with a dataset of compounds with known activities. For each molecule, a set of numerical parameters, or molecular descriptors, is calculated. nih.gov These descriptors can be classified into several types:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity counts. japsonline.com

3D: Geometric properties, surface areas, volumes.

Physicochemical: LogP (lipophilicity), electronic parameters (from quantum calculations), steric parameters. researchgate.net

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. japsonline.com The goal is to create an equation that relates a selection of descriptors to the biological activity.

Theoretical QSAR Equation Derivation: Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

The model's robustness and predictive power are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds. researchgate.netmdpi.com A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com For this compound, descriptors related to its lipophilicity, electronic nature, and shape would likely be important contributors to a QSAR model.

Mechanistic Exploration of Biological Interactions of 1 Chloro 3 Trifluoromethyl Isoquinoline Derivatives Excluding Human Clinical Data and Safety

Molecular Target Identification and Binding Studies

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

Derivatives of the isoquinoline (B145761) core are known to interact with a variety of enzymes. For instance, certain quinazoline (B50416) derivatives, which share structural similarities with isoquinolines, have been identified as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The presence of a chloro-substituent in the meta position of an aniline (B41778) residue attached to a quinazoline core has been shown to increase inhibitory activity towards both EGFR and VEGFR2. mdpi.com One such compound demonstrated an 11-fold more potent inhibition of EGFR compared to the reference drug vandetanib. mdpi.com While direct studies on 1-chloro-3-(trifluoromethyl)isoquinoline are limited, the known activity of related chloro- and trifluoromethyl-substituted heterocyclic compounds suggests its potential as a kinase inhibitor. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups can influence the electron density of the isoquinoline ring system, potentially affecting its ability to form key interactions within the ATP-binding pocket of kinases.

Receptor Ligand Binding and Modulation Profiles

The trifluoromethyl group plays a crucial role in the receptor binding of isoquinoline derivatives. A study on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines revealed them to be selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) with reduced affinity for the α2-adrenoceptor. nih.gov This selectivity was attributed to steric hindrance caused by the bulky 3-trifluoromethyl group at the α2-adrenoceptor and a decrease in the pKa of the tetrahydroisoquinoline amine. nih.gov

Specifically, compounds 14 (3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline) and 16 (3-trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline) were identified as highly selective PNMT inhibitors. nih.gov Compound 16 showed good affinity for PNMT with a Ki of 0.52 μM and a selectivity of over 1900-fold for PNMT versus the α2-adrenoceptor. nih.gov

In a different context, a series of [6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethyl]-dialkylamines were discovered as potent antagonists of the Corticotropin-Releasing Factor Receptor Type 1 (CRF1R). nih.gov This highlights the importance of the chloro and trifluoromethyl substitutions in achieving high-affinity binding to this G-protein coupled receptor. The chlorine atom on the imidazo[1,2-a]imidazole core and the trifluoromethyl group were key for potent antagonism. nih.gov

In Vitro Cellular Pathway Modulation and Signaling Studies

The general mechanism for many kinase inhibitors, a class to which isoquinoline derivatives may belong, involves the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis. For instance, inhibition of EGFR and VEGFR2 by quinazoline derivatives blocks signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. mdpi.com It is plausible that this compound derivatives could exert their biological effects through similar mechanisms, pending experimental verification.

Structure-Activity Relationship (SAR) Derivation in Biological Contexts (Focused on Molecular Recognition and Mechanism)

Structure-activity relationship (SAR) studies on related compounds underscore the importance of the substitution pattern on the isoquinoline and quinoline (B57606) rings for biological activity.

In a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the nature of the substituent at the 7-position was found to influence the inhibitory potency against PNMT. nih.gov The nitro group in compound 16 resulted in a potent and highly selective inhibitor. nih.gov The lipophilicity conferred by the 3-trifluoromethyl moiety was also noted as a desirable property for potential central nervous system activity. nih.gov

In the context of antimalarial 2-arylvinylquinolines, the position of a trifluoromethyl group on the aryl ring was significant. A 3-trifluoromethyl group resulted in comparable activity to a 4-trifluoromethyl isomer, both of which were more potent than the 2-trifluoromethyl isomer, suggesting that substitution at the ortho position of the phenyl ring may reduce activity. nih.gov Furthermore, the replacement of a fluorine atom with a chlorine atom on the quinoline scaffold led to an enhancement of antiplasmodial activity. nih.gov

For a series of fluorinated quinoline analogs with antifungal activity, SAR analysis revealed that electron-withdrawing groups generally favored the activity. nih.govmdpi.com This is consistent with the idea that the electron-withdrawing properties of the trifluoromethyl and chloro groups in this compound could be crucial for its biological interactions.

The position of a chlorine atom on an indole (B1671886) core of synthetic cannabinoids was also shown to have a substantial effect on human cannabinoid receptor 1 (hCB1) binding affinity. mdpi.com This demonstrates that the specific placement of a halogen atom is critical for molecular recognition by the receptor.

Molecular Dynamics and Docking Simulations for Ligand-Protein Interactions

Molecular docking studies have been instrumental in understanding the binding modes of quinazoline derivatives within the ATP-binding site of the EGFR kinase domain. mdpi.com These studies have revealed key hydrogen bond interactions and hydrophobic contacts that contribute to the inhibitory activity. For example, a longer linker chain in certain quinazoline derivatives allows for the formation of a hydrogen bond with the Lys745 residue of the kinase domain, leading to higher affinity. mdpi.com

Diverse Applications of 1 Chloro 3 Trifluoromethyl Isoquinoline and Its Derivatives Excluding Clinical Human Trials

Utility as Versatile Building Blocks in Complex Organic Synthesis

The structure of 1-chloro-3-(trifluoromethyl)isoquinoline makes it an exceptionally useful building block for organic chemists. Aromatic amines and their derivatives are crucial for synthesizing a wide array of products, including pharmaceuticals, agrochemicals, and polymers. nih.govrsc.org The title compound possesses multiple reactive sites that can be selectively functionalized to construct more complex molecular architectures.

The chlorine atom at the C-1 position is a key reactive handle. It can be readily displaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, nucleophiles like amines or thiols can replace the chlorine, forming new C-N or C-S bonds, respectively. smolecule.com Furthermore, the chloro group makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds by reacting the isoquinoline (B145761) with a boronic acid derivative in the presence of a palladium catalyst. smolecule.com

The trifluoromethyl group, while generally stable, activates the heterocyclic ring, influencing its reactivity and providing unique properties to the final products. colab.ws The synthesis of various trifluoromethylated isoquinolines has been a subject of significant research, with methods developed for their efficient construction. nih.gov The combination of these features allows chemists to use this compound as a foundational piece to assemble a library of substituted isoquinoline derivatives with tailored properties.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/CatalystsPosition of a new substituentResulting Structure
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsC-11-amino/alkoxy/thio-3-(trifluoromethyl)isoquinoline
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acids, Palladium CatalystC-11-Aryl/Alkyl-3-(trifluoromethyl)isoquinoline
Heck CouplingAlkenes, Palladium CatalystC-11-Alkenyl-3-(trifluoromethyl)isoquinoline
Buchwald-Hartwig AminationAmines, Palladium CatalystC-11-Amino-3-(trifluoromethyl)isoquinoline

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

While not typically a catalyst itself, the isoquinoline framework is a highly effective ligand in catalysis, particularly in the field of organometallic chemistry. Derivatives of isoquinoline are widely used as C^N cyclometalating ligands, which form robust bonds with transition metals like iridium, platinum, and palladium. nih.govnih.gov These metal complexes are pivotal in both catalytic processes and materials science.

In this context, derivatives of this compound can be synthesized to act as ligands. For example, after a Suzuki coupling reaction to replace the chlorine at the C-1 position with a phenyl group, the resulting 1-phenyl-3-(trifluoromethyl)isoquinoline becomes an ideal candidate for a C^N ligand. The nitrogen atom of the isoquinoline ring and a carbon atom from the phenyl ring coordinate to the metal center, forming a stable, pincer-like chelate structure.

The electronic properties of the ligand are critical for tuning the catalytic activity and photophysical properties of the resulting metal complex. The strongly electron-withdrawing trifluoromethyl group on the isoquinoline backbone significantly modifies the energy levels of the metal's orbitals. This electronic tuning is crucial for applications in photoredox catalysis and for developing phosphorescent materials, as discussed in the following section. Although the direct catalytic applications of these specific complexes are still an emerging area, their role as tunable ligands is well-established. nih.govnih.gov The use of phosphorus ligands containing a P-F bond (fluorophos ligands) has also shown significant potential in homogeneous catalysis, particularly in hydroformylation and hydrocyanation, highlighting the value of fluorine-containing ligands in catalyst design. mdpi.com

Applications in Materials Science and Engineering

The unique electronic and photophysical properties imparted by the trifluoromethyl-isoquinoline core have led to its exploration in several areas of advanced materials science.

One of the most prominent applications of isoquinoline derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs). Cyclometalated iridium(III) complexes using phenyl-isoquinoline type ligands are among the most successful phosphorescent emitters, enabling highly efficient conversion of electricity to light. nih.govnih.gov

The trifluoromethyl group plays a crucial role in this application. Its introduction into the isoquinoline ligand can enhance the performance of the OLED emitter in several ways:

Color Tuning: The electron-withdrawing nature of the CF3 group can tune the emission color of the iridium complex, pushing it towards shorter wavelengths (blueshifting).

Increased Quantum Efficiency: The CF3 group can increase the photoluminescence quantum yield, meaning more of the electrical energy is converted into light rather than lost as heat.

Improved Volatility and Morphology: Trifluoromethyl groups can improve the volatility of the complex, which is advantageous for fabrication via vacuum deposition, and can influence the morphology of the thin film to prevent aggregation, which often quenches emission.

Research has demonstrated that iridium complexes with functionalized 1-phenylisoquinoline (B189431) ligands can lead to highly efficient deep-red and near-infrared (NIR) OLEDs.

A fascinating application of trifluoromethylated isoquinolines has been demonstrated in polymer chemistry. An α-trifluoromethylated isoquinoline (Iso-CF3) has been shown to function as a highly effective photoinduced-electron transfer (PET) donor, acting as a safe and storable initiator for radical polymerization. d-nb.info

In this process, the isoquinoline derivative absorbs light and initiates a single electron transfer, creating radical species that start the polymerization of various monomers. d-nb.info This method has been successfully used to polymerize a range of monomers, including acrylates (like ethyl methacrylate (B99206) and methyl acrylate) and styrene, producing polymers with high molecular weights. d-nb.info A significant advantage of this system is its stability; the Iso-CF3 initiator can be stored within the monomer for extended periods in the absence of light without causing premature polymerization. d-nb.info This provides a controlled and "on-demand" approach to polymer synthesis.

Table 2: Polymerization Initiated by α-Trifluoromethylated Isoquinoline (Iso-CF3)

MonomerResulting PolymerMolecular Weight (Mn)Polydispersity (Đ)
Ethyl Methacrylate (EMA)PEMA46 kg mol⁻¹3.6
Methyl AcrylatePoly(methyl acrylate)High-
AcrylonitrilePolyacrylonitrileHigh-
StyrenePolystyrene73 kg mol⁻¹7.04
Data sourced from a study on PET-donors for radical polymerization. d-nb.info

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are crucial for technologies like optical switching, frequency conversion, and data storage. jhuapl.edu Organic molecules with a "push-pull" architecture, featuring an electron-donating group connected to an electron-accepting group via a π-conjugated system, often exhibit strong NLO responses.

The isoquinoline nucleus, being electron-deficient, can serve as an excellent electron-accepting component in such NLO chromophores. By attaching suitable electron-donating groups to the this compound scaffold (after substituting the chlorine), it is possible to design molecules with significant NLO properties. The trifluoromethyl group further enhances the electron-accepting nature of the isoquinoline ring. journaleras.com Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties, such as the first hyperpolarizability (β), of newly designed molecules, guiding synthetic efforts toward the most promising candidates. nih.govjournaleras.com The investigation of related structures like halogenated dihydroquinolinones has shown them to be very promising NLO materials, suggesting similar potential for functionalized trifluoromethyl-isoquinolines. rsc.org

Development of Agrochemicals and Crop Protection Agents

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern agrochemical design. researchgate.netccspublishing.org.cn Approximately 40% of all fluorine-containing pesticides currently on the market contain a CF3 group. nih.gov This is due to the unique properties the CF3 group imparts, including:

Increased Lipophilicity: This helps the molecule penetrate the waxy outer layers of insects and plant leaves.

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists enzymatic degradation within the target pest and the environment, potentially leading to longer-lasting effects.

Modified Binding Affinity: The CF3 group can alter how the molecule binds to its target protein or enzyme, often increasing its potency.

While this compound itself is not a commercial pesticide, its structural motif is highly relevant. The class of trifluoromethylpyridines, a close structural analog, contains over 20 commercialized agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.netjst.go.jp This success provides a strong rationale for exploring trifluoromethylisoquinolines as a scaffold for new crop protection agents. The this compound building block allows for the systematic synthesis of a wide range of derivatives that can be screened for potential herbicidal, insecticidal, or fungicidal activity. researchgate.net

Fluorescent Probes and Imaging Agents for In Vitro and Biological Research Applications

The strategic incorporation of a trifluoromethyl group and a reactive chlorine atom makes this compound a valuable scaffold for the development of novel fluorescent probes and imaging agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the photophysical properties of the isoquinoline core, while the chloro group at the 1-position serves as a versatile handle for synthetic modification, allowing for the attachment of various fluorophores or moieties that can tune the molecule's fluorescent characteristics and biological targeting capabilities.

Research into related isoquinoline structures has demonstrated the potential of this heterocyclic system in fluorescence applications. The development of fluorescent probes from this compound typically involves the nucleophilic substitution of the chlorine atom. This reaction allows for the introduction of a wide range of functional groups, including amines, which can act as powerful auxochromes, significantly influencing the absorption and emission properties of the resulting molecule. The general principle of nucleophilic aromatic substitution is a well-established method for the functionalization of chloro-substituted nitrogen-containing heterocycles.

A key strategy in designing fluorescent probes from this scaffold is the creation of "push-pull" systems. In such systems, the trifluoromethyl group at the 3-position acts as an electron-withdrawing group (the "pull"), while an electron-donating group, often an amino group introduced at the 1-position, serves as the "push." This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for generating strong fluorescence with a large Stokes shift—a desirable characteristic for imaging applications to minimize self-quenching and background interference.

While direct studies on fluorescent probes derived from this compound are not extensively documented in publicly available literature, research on analogous isoquinoline-3-amine derivatives provides significant insight into their potential fluorescent properties. These derivatives, which can be conceptually synthesized from this compound, exhibit interesting photophysical characteristics that make them promising candidates for fluorescent probe development.

A study on a series of 1-(isoquinolin-3-yl)azetidin-2-one and related compounds, which feature an amino-isoquinoline core, revealed their fluorescent capabilities in an acidic aqueous solution (0.1 M H₂SO₄). The photophysical properties of these compounds are summarized in the table below.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives in 0.1 M H₂SO₄

Compound λmax abs. (nm) ε (M-1cm-1) λmax em. (nm) Stokes Shift (nm) Φfl
1-(Isoquinolin-3-yl)azetidin-2-one 329 3037 383 54 0.638
1-(Isoquinolin-3-yl)pyrrolidin-2-one 330 2884 385 55 0.512
1-(Isoquinolin-3-yl)piperidin-2-one 332 2541 391 59 0.389
1-(Isoquinolin-3-yl)imidazolidin-2-one 335 3162 411 76 0.529

Data sourced from a study on the synthesis and fluorescent properties of novel isoquinoline derivatives.

The data in Table 1 demonstrates that these isoquinoline derivatives exhibit fluorescence in the near-UV to blue region of the spectrum, with quantum yields (Φfl) reaching up to 0.638. The fluorescence intensity was observed to be dependent on the size of the heterocyclic ring attached to the isoquinoline core, with the four-membered β-lactam ring in 1-(isoquinolin-3-yl)azetidin-2-one resulting in the highest quantum yield. The observed Stokes shifts, ranging from 54 to 76 nm, are also noteworthy.

These findings underscore the potential of the 3-aminoisoquinoline scaffold, and by extension, derivatives of this compound, as a core structure for the design of novel fluorescent probes. By modifying the substituent at the 1-position, it is conceivable to further tune the photophysical properties, such as shifting the emission wavelength towards the visible range and enhancing the quantum yield, to suit specific in vitro and biological imaging applications. For instance, the introduction of more extended π-conjugated systems or specific binding moieties could lead to the development of targeted fluorescent probes for visualizing cellular components or biomolecules.

Future Directions and Emerging Research Frontiers for 1 Chloro 3 Trifluoromethyl Isoquinoline

Development of Novel and Sustainable Synthetic Methodologies

A significant area of development is the use of mechanochemistry, which employs mechanical force to induce chemical reactions, often in the absence of bulk solvents. rsc.org This technique has been recognized by IUPAC as a key innovation for a more sustainable chemical industry and is being explored for various heterocyclic syntheses. rsc.org Another promising approach is the application of photoredox catalysis, which uses visible light to drive chemical transformations under mild conditions. Furthermore, electrochemical methods are being investigated for trifluoromethylation and cyclization reactions, offering a reagent-minimal approach to constructing complex molecules. nih.gov

Future synthetic strategies are also likely to focus on transition-metal-free reactions to avoid the cost and toxicity associated with heavy metals. nih.govresearchgate.net The development of one-pot procedures that combine multiple reaction steps without isolating intermediates will also be crucial for improving efficiency and reducing waste. rsc.org

Table 1: Emerging Sustainable Synthetic Methodologies

MethodologyCore PrinciplePotential Advantages
Mechanochemistry Using mechanical force to drive reactions. rsc.orgReduced solvent use, unique reactivity, energy efficiency. rsc.org
Photoredox Catalysis Utilizing light to mediate chemical transformations.Mild reaction conditions, high selectivity.
Electrochemistry Employing electric current to initiate reactions. nih.govMinimal reagent use, high control over reaction parameters. nih.gov
Transition-Metal-Free Synthesis Avoiding the use of heavy metal catalysts. nih.govLower cost, reduced toxicity, and easier purification. nih.govresearchgate.net

Discovery of Unprecedented Reactivity Patterns and Transformations

The unique electronic nature of 1-chloro-3-(trifluoromethyl)isoquinoline, characterized by an electron-deficient heterocyclic ring and a labile chlorine atom, opens the door to exploring novel chemical reactions. mdpi.com While nucleophilic substitution at the 4-position of chloroquinolines is a known reaction pathway, future research will delve into more complex and previously unseen transformations. mdpi.com

The development of cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, is a key area of interest. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. For instance, cascade cycloaddition/annulation reactions are being explored for the synthesis of diverse isoquinoline (B145761) derivatives. nih.gov

Furthermore, researchers are investigating the selective activation of different positions on the isoquinoline ring. This could involve C-H activation strategies that allow for functionalization without the need for pre-installed activating groups, offering a more atom-economical approach to derivatization. The interplay between the chloro and trifluoromethyl groups is expected to yield unique regioselectivity in these transformations.

Expansion into Novel Material Science and Advanced Functional Material Applications

The rigid, planar structure of the isoquinoline core, combined with the strong electron-withdrawing effect of the trifluoromethyl group, makes this compound and its derivatives promising candidates for new materials. nih.gov The stabilizing effect of the trifluoromethyl group can enhance the durability of these materials. nih.gov

One of the most promising areas is in the field of organic electronics. The electronic properties of trifluoromethylated quinolines suggest their potential use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.gov The ability to tune the electronic properties through derivatization of the isoquinoline core could lead to materials with optimized performance for specific applications.

Another emerging application is in the development of novel fluorescent materials. Isoquinoline derivatives have been shown to exhibit interesting photophysical properties, and the introduction of a trifluoromethyl group can further modulate these characteristics. mdpi.com This could lead to the creation of new fluorescent probes for biological imaging or chemical sensing.

Table 2: Potential Material Science Applications

Application AreaRelevant PropertiesPotential Function of Isoquinoline Derivative
Organic Electronics Charge transport, photostability. utoronto.caComponent of OLEDs, solar cells, or electronic sensors. nih.govutoronto.ca
Fluorescent Probes High quantum yield, sensitivity to environment.Core structure for chemical sensors or biological labels. mdpi.com
Functional Polymers Thermal stability, defined electronic properties.Monomer unit for creating advanced polymers.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules.

Predictive modeling can be used to forecast the physicochemical properties of yet-to-be-synthesized derivatives. This includes properties relevant to drug discovery, such as binding affinity to biological targets, as well as properties crucial for material science, like electronic band gaps and charge mobility. For example, computational tools can predict the collision cross section of ions, which is valuable for mass spectrometry-based analysis. uni.lu

By simulating reaction pathways and transition states, computational models can help chemists design more efficient synthetic routes and predict the outcomes of new reactions. This in-silico approach can significantly reduce the experimental effort required to develop new derivatives and applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field that promises to accelerate the pace of discovery. a-star.edu.sg Machine learning (ML) models, a subset of AI, can be trained on existing chemical data to predict the properties and activities of novel compounds. nih.govnih.gov

For this compound, ML algorithms could be used to screen virtual libraries of potential derivatives, identifying candidates with a high probability of possessing desired biological activities or material properties. a-star.edu.sgnih.gov This approach can drastically narrow down the number of compounds that need to be synthesized and tested, saving time and resources. a-star.edu.sgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-chloro-3-(trifluoromethyl)isoquinoline, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Trifluoromethylation : Use of trifluoromethyl iodide or sulfonium salts under anhydrous conditions (e.g., -78°C in THF) to introduce the CF₃ group .
  • Chlorination : Phosphorus oxychloride (POCl₃) or SOCl₂ for regioselective chlorination at the 1-position .
  • Cyclization : Acid-mediated cyclization of precursors like phenylethylamine derivatives to form the isoquinoline core .
  • Optimization : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents are systematically varied. For example, yields improve at lower temperatures (-60°C to 0°C) due to reduced side reactions .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., CF₃ at C3 vs. C1) and purity. For instance, ¹⁹F NMR distinguishes trifluoromethyl environments .
  • X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., halogen bonding with Cl) .
  • Mass Spectrometry : High-resolution MS validates molecular formula and detects impurities (e.g., unreacted intermediates) .

Q. What are the key structural features influencing its reactivity in nucleophilic substitution reactions?

  • Key Features :

  • Electron-Withdrawing Effects : The CF₃ group at C3 increases electrophilicity at C1, enhancing susceptibility to nucleophilic attack .
  • Steric Hindrance : Bulky substituents near Cl can reduce reactivity; computational modeling (DFT) predicts steric maps .
  • Solubility : Hydrochloride salt formation (e.g., using HCl/EtOH) improves aqueous solubility for biological assays .

Advanced Research Questions

Q. How do reaction mechanisms differ between uncatalyzed and lithium diisopropylamide (LDA)-mediated ortholithiation?

  • Mechanistic Insights :

  • Uncatalyzed Pathways : Proceed via a slow, entropy-controlled process with limited regioselectivity .
  • LDA-Catalyzed Pathways : Exhibit high regioselectivity (e.g., C2 vs. C6 lithiation) due to transient LDA dimer dissociation, which is rate-limiting. Isotope labeling (²H/¹⁹F NMR) reveals post-rate-limiting proton transfer steps .
  • Kinetic Isotope Effects (KIE) : Deuterium substitution at C2 or C6 alters lithiation rates (k_H/k_D = 2.1–3.5), confirming transition-state stabilization by CF₃ .

Q. What computational tools are effective in predicting regioselectivity and reaction outcomes?

  • Tools and Workflows :

  • Density Functional Theory (DFT) : Models transition states and intermediates to predict activation energies. For example, M06-2X/6-31G(d) accurately simulates LDA-mediated lithiation .
  • Machine Learning (ML) : Trained on reaction databases (e.g., Reaxys) to optimize solvent/reagent combinations .
  • Retrosynthesis Software : Tools like Pistachio prioritize routes based on atom economy and step efficiency .

Q. How can conflicting biological activity data from in vitro vs. in vivo studies be reconciled?

  • Resolution Strategies :

  • Metabolic Stability Assays : Test hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
  • Pharmacokinetic Modeling : Adjust dosing regimens based on plasma protein binding (e.g., CF₃ increases lipophilicity, altering tissue distribution) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., Cl → F) to balance potency and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.